molecular formula C21H20N4O4 B11188245 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione

3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione

Cat. No.: B11188245
M. Wt: 392.4 g/mol
InChI Key: LFISGFFVCYMKIS-UHFFFAOYSA-N
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Description

3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure substituted with an indole moiety and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate dicarboxylic acid derivatives under acidic or basic conditions.

    Introduction of the Indole Moiety: The indole group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate electrophile.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions, typically using nitric acid and sulfuric acid as reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The indole moiety may interact with biological receptors, while the nitrophenyl group can participate in redox reactions. The compound’s effects are mediated through pathways involving these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functionality.

    Fluorine compounds: Share some reactivity patterns due to the presence of electronegative groups.

Uniqueness

3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione is unique due to its combination of an indole moiety, a nitrophenyl group, and a pyrrolidine-2,5-dione core. This unique structure imparts specific chemical and biological properties that are not found in simpler or less functionalized compounds.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

3-[2-(1H-indol-3-yl)ethylamino]-1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H20N4O4/c1-13-6-7-15(25(28)29)10-19(13)24-20(26)11-18(21(24)27)22-9-8-14-12-23-17-5-3-2-4-16(14)17/h2-7,10,12,18,22-23H,8-9,11H2,1H3

InChI Key

LFISGFFVCYMKIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)CC(C2=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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